2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane

Description

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula

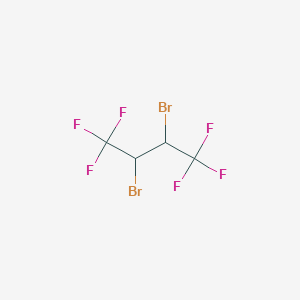

The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which precisely describes the substitution pattern and molecular structure according to established nomenclature conventions. This naming system indicates that the parent compound is butane, a four-carbon saturated hydrocarbon chain, with bromine atoms attached to carbon atoms 2 and 3, and fluorine atoms arranged as trifluoromethyl groups at positions 1 and 4. The molecular formula is represented as C₄H₂Br₂F₆, indicating the presence of four carbon atoms, two hydrogen atoms, two bromine atoms, and six fluorine atoms.

The systematic nomenclature follows the established rules for naming polyhaloalkanes, where the longest carbon chain serves as the parent structure, and halogen substituents are identified by their position numbers and appropriate prefixes. Alternative names for this compound include 2,3-dibromo-2H,3H-hexafluorobutane, which emphasizes the specific positions of the remaining hydrogen atoms. The compound is also identified by its Chemical Abstracts Service registry number 384-50-9, which provides a unique identifier for this specific molecular structure in chemical databases and literature.

The molecular weight of this compound has been precisely determined to be 323.86 grams per mole, reflecting the significant contribution of the heavy halogen atoms to the overall molecular mass. This relatively high molecular weight for a four-carbon compound is characteristic of polyhaloalkanes and influences many of the compound's physical and chemical properties. The molecular structure can be represented through various chemical notation systems, including the Simplified Molecular Input Line Entry System representation C(C(C(F)(F)F)Br)(C(F)(F)F)Br, which provides a linear text-based description of the molecular connectivity.

Table 1: Molecular and Physical Properties of this compound

Historical Discovery and Initial Characterization

The historical development of this compound traces back to pioneering research conducted in 1952 by Haszeldine, who first reported the formation of this compound through the bromination of (E)-1,1,1,4,4,4-hexafluorobut-2-ene under ultraviolet irradiation. This initial discovery represented a significant advancement in fluorocarbon chemistry, as it demonstrated the feasibility of introducing additional halogen substituents into already heavily fluorinated organic molecules. Haszeldine's work established the fundamental synthetic approach that continues to be employed for the preparation of this compound, involving the addition of bromine across the double bond of hexafluorobutene precursors.

The initial characterization efforts focused primarily on determining basic physical properties, with early reports providing boiling point and elemental analysis data for the newly synthesized compound. However, the structural characterization remained incomplete until subsequent investigations by Knunyants and coworkers approximately ten years later, who expanded the analytical characterization to include density, refractive index, and mass spectral data. These early studies laid the foundation for understanding the fundamental properties of this polyhaloalkane, although comprehensive spectroscopic characterization would not be achieved until much later with the development of advanced nuclear magnetic resonance techniques.

Recent comprehensive investigations have significantly expanded the understanding of this compound through the application of modern analytical techniques. Contemporary research has revealed that both (E)- and (Z)-isomers of 1,1,1,4,4,4-hexafluorobut-2-ene react with bromine under ultraviolet irradiation or sunlight to produce this compound in high yields, typically achieving 95% conversion. These studies have also demonstrated that the reaction product consists of a mixture of stereoisomers in a characteristic 2:1 ratio, providing important insights into the stereochemical aspects of the bromination process.

Modern characterization techniques have enabled complete structural elucidation through proton Nuclear Magnetic Resonance, fluorine-19 Nuclear Magnetic Resonance, carbon-13 Nuclear Magnetic Resonance, and mass spectrometry. These advanced analytical methods have provided detailed information about the molecular structure, stereochemistry, and chemical behavior of the compound, significantly advancing beyond the limited characterization available in the original discovery reports. The evolution of analytical capabilities has transformed this compound from a poorly understood synthetic curiosity into a well-characterized chemical entity with defined properties and established synthetic applications.

Position Within Halogenated Alkanes Classification

This compound occupies a distinctive position within the broader classification of halogenated alkanes, representing a complex example of polyhaloalkane chemistry that incorporates multiple types of halogen substituents. The compound is classified as both a dibromoalkane, due to the presence of two bromine atoms, and a fluorinated compound, owing to the six fluorine atoms arranged as trifluoromethyl groups. This dual classification reflects the unique chemical properties that arise from the combination of different halogen types within a single molecular framework.

Within the structural classification system used for haloalkanes, this compound represents a secondary haloalkane with respect to the bromine substituents, as both bromine atoms are attached to carbon atoms that are bonded to two other carbon atoms. This secondary classification influences the compound's reactivity patterns, particularly in nucleophilic substitution and elimination reactions where the steric environment around the halogen-bearing carbons plays a crucial role in determining reaction mechanisms and rates.

The compound also belongs to the important category of perfluoroalkyl compounds, which are characterized by the presence of perfluorinated segments within their molecular structure. The trifluoromethyl groups at positions 1 and 4 impart unique chemical and physical properties, including increased chemical stability, altered electronic properties, and modified intermolecular interactions. These perfluorinated segments contribute to the compound's resistance to many chemical transformations while simultaneously creating opportunities for selective reactions at the bromine-substituted positions.

Table 2: Classification Hierarchy of this compound

| Classification Category | Specific Classification | Defining Characteristics |

|---|---|---|

| Primary Class | Haloalkane/Alkyl Halide | Contains halogen substituents on alkane backbone |

| Halogen Type | Dibromoalkane | Contains two bromine atoms |

| Halogen Type | Fluorinated Compound | Contains six fluorine atoms |

| Structural Class | Secondary Haloalkane | Bromine atoms attached to secondary carbons |

| Substitution Pattern | Vicinal Dibromide | Adjacent bromine atoms on consecutive carbons |

| Fluorination Pattern | Perfluoroalkyl Compound | Contains trifluoromethyl groups |

The classification of this compound as a vicinal dibromide is particularly significant from a synthetic chemistry perspective, as vicinal dihalides represent an important class of synthetic intermediates that can undergo various transformations including dehydrohalogenation, metal-mediated coupling reactions, and nucleophilic substitution processes. The specific positioning of the bromine atoms on adjacent carbon atoms creates opportunities for the formation of carbon-carbon double bonds through elimination reactions, making the compound valuable as a precursor to fluorinated alkenes and other unsaturated fluorocarbon structures.

Furthermore, the compound's position within the broader category of hydrofluoroolefin-derived materials reflects its potential importance in the development of environmentally sustainable fluorocarbon technologies. As regulations continue to restrict the use of certain fluorinated compounds due to environmental concerns, derivatives of hydrofluoroolefins such as this compound may serve as important building blocks for the synthesis of next-generation fluorinated materials with improved environmental profiles while maintaining the desirable properties associated with fluorinated organic compounds.

Properties

IUPAC Name |

2,3-dibromo-1,1,1,4,4,4-hexafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2F6/c5-1(3(7,8)9)2(6)4(10,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLDAABVXWZWULA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)Br)(C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371593 | |

| Record name | 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

384-50-9 | |

| Record name | 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions

- Reagents: Bromine (Br₂)

- Solvent: Typically an inert organic solvent or neat conditions

- Activation: Ultraviolet (UV) irradiation or sunlight to initiate radical addition

- Temperature: Ambient to slightly elevated temperatures

- Duration: Reaction proceeds faster under UV light compared to sunlight

Reaction Mechanism

The bromination proceeds via a radical addition mechanism initiated by UV light, where bromine radicals add across the double bond of the hexafluorobutene. This results in the formation of This compound as a mixture of stereoisomers (approximately 2:1 ratio of diastereomers).

Yield and Product Characteristics

- Yields of up to 95% have been reported for the dibromo product.

- The product is isolated by distillation.

- Characterization includes 1H, 19F, and 13C NMR spectroscopy , mass spectrometry, and elemental analysis.

- The product exists as a mixture of stereoisomers, which can be separated or used as is depending on the application.

Representative Synthesis Scheme

| Step | Reactants | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | (E)- or (Z)-1,1,1,4,4,4-hexafluorobut-2-ene + Br₂ | UV irradiation or sunlight, ambient temperature | This compound (mixture of stereoisomers) | 95 | Rapid reaction under UV; slower under sunlight |

| 2 | 2,3-Dibromohexafluorobutane + KOH (or other bases) | Alcoholic KOH, room temperature | 2-Bromo-1,1,1,4,4,4-hexafluorobut-2-ene (mixture of isomers) | 48 (overall two-step yield) | Dehydrobromination step |

Dehydrobromination and Further Transformations

The dibromo compound can undergo dehydrobromination using bases such as:

- Potassium hydroxide (KOH) in alcoholic solution

- Organic bases like DBU or Hünig’s base (diisopropylethylamine)

This step selectively eliminates hydrogen bromide (HBr) to form bromo-substituted hexafluorobutenes, which are valuable intermediates for further synthetic applications.

Detailed Reaction Conditions and Outcomes

Stereochemical Considerations

- The bromination yields a mixture of stereoisomers due to the addition across the double bond.

- The ratio of stereoisomers is typically around 2:1.

- UV irradiation accelerates the reaction and influences stereoselectivity.

- Dehydrobromination conditions can be tuned to favor specific isomers.

Summary of Key Research Findings

- The bromination of (E)- and (Z)-1,1,1,4,4,4-hexafluorobut-2-enes under UV light is a highly efficient method to prepare this compound with yields up to 95%.

- The product is a mixture of stereoisomers, which can be characterized by NMR and mass spectrometry.

- Subsequent base-induced dehydrobromination yields bromo-substituted hexafluorobutenes with good selectivity and yields.

- The reaction mechanism involves radical intermediates initiated by UV light, and the stereochemical outcome depends on reaction conditions.

- These methods have been validated and refined over decades, with consistent reproducibility and detailed spectral data now available.

Data Table: Physical and Chemical Properties of this compound

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C₄H₂Br₂F₆ | - |

| Molecular Weight | 323.86 g/mol | - |

| Boiling Point | ~112 °C (distillation) | Isolated by distillation |

| Stereoisomer Ratio | ~2:1 (diastereomers) | Determined by NMR |

| NMR Characterization | ¹H, ¹³C, ¹⁹F NMR | Detailed spectral data available |

| Mass Spectrometry | Confirmed molecular ion peak | - |

Chemical Reactions Analysis

2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: It can undergo oxidation to form various oxidized products.

Common reagents used in these reactions include nucleophiles like hydroxide ions, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis of Fluorinated Compounds

One of the primary applications of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane is in the synthesis of fluorinated organic compounds. The compound can be derived from the reaction of hydrofluoroolefins with bromine under UV light. This reaction produces a mixture of stereoisomers that can be further utilized in various chemical transformations .

Case Study : A study demonstrated that when (E)-1,1,1,4,4,4-hexafluorobut-2-ene was treated with bromine under UV irradiation, it yielded this compound in a yield of 95%. Subsequent reactions with bases such as potassium hydroxide led to the formation of various isomeric products .

Reactivity Studies

The compound has been extensively studied for its reactivity with different halogens and bases. Research indicates that it reacts with iodine monochloride to produce new halogenated derivatives. The reactions are typically characterized by NMR spectroscopy to determine the structure and ratio of products formed .

Data Table: Reactivity of this compound

| Reactant | Conditions | Products | Yield (%) |

|---|---|---|---|

| Potassium Hydroxide | Alcoholic solution | 2-Bromo-1,1,1,4,4,4-hexafluorobut-2-enes | 48 |

| Iodine Monochloride | UV light | 2-Chloro-3-Iodo-1,1,1,4,4,4-hexafluorobutane | 85 |

Material Science

Due to its unique fluorinated structure and stability under various conditions, this compound is being explored for applications in material science. Its properties may enhance the performance of polymers and coatings used in electronic devices and other high-tech applications.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane involves its interaction with various molecular targets, primarily through its bromine and fluorine atoms. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, thereby altering the properties of the target molecules. The specific pathways involved depend on the nature of the target and the reaction conditions .

Comparison with Similar Compounds

2,3-Dichloro-1,1,1,4,4,4-Hexafluorobutane (CAS: 384-54-3)

- Structural Difference : Replaces bromine with chlorine atoms at the 2- and 3-positions.

- Reactivity : The C-Cl bonds are less labile than C-Br bonds, requiring harsher conditions for elimination or substitution. This difference is critical in synthesis pathways; for example, dichloro derivatives may need stronger bases or elevated temperatures to achieve similar reactivity .

- Toxicity: highlights that dichlorohexafluorobutene (CAS: 303-04-8) exhibits high acute toxicity due to halogen displacement by nucleophiles, with an LC50 comparable to phosgene.

- Commercial Availability : Priced at €262/5g (Apollo Scientific), it is more cost-effective than brominated analogs but less reactive .

2-Chloro-1,1,1,4,4,4-Hexafluorobutane

- Structural Difference : Contains a single chlorine atom at the 2-position.

- Toxicity : reports a human TCLO (lowest toxic concentration) of 10 ppm/1 hour and a rat LC50 of 3 ppm/6 hours, indicating significant acute toxicity. The dibromo analog’s toxicity profile is less documented but likely more severe due to bromine’s higher leaving-group ability .

Cis-1,1,1,4,4,4-Hexafluoro-2-Butene (HFO-1336mzz(Z), CAS: 692-49-9)

- Unlike the dibromo compound, it lacks reactive halogen bonds, making it chemically stable under ambient conditions .

- Synthesis : shows that hexafluorobutene derivatives are synthesized via halogen elimination from dibromo- or dichlorohexafluorobutane, highlighting the dibromo compound’s role as a precursor .

1-(3,5-Dibromophenyl)-2,2,3,3,4,4,4-Heptafluorobutan-1-one (CAS: 79851-20-0)

- Structural Difference : A ketone-containing fluorinated compound with bromine on an aromatic ring.

- Reactivity: The bromine atoms here are part of an aromatic system, making them less reactive than aliphatic C-Br bonds in the dibromohexafluorobutane.

Comparative Data Tables

Table 1: Structural and Reactivity Comparison

Key Research Findings

- Reactivity Hierarchy : Brominated analogs react faster than chlorinated ones due to weaker C-Br bonds, enabling efficient synthesis of fluorinated alkenes (e.g., CF₃CH=CHCF₃ via dehydrobromination) .

- Toxicity Trends : Halogenated fluorocarbons with labile halogens (Br, Cl) exhibit higher acute toxicity, necessitating stringent safety protocols .

- Industrial Relevance : The dibromo compound’s role in synthesizing HFOs underscores its importance in developing environmentally friendly refrigerants .

Biological Activity

2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane (CAS Number: 384-50-9) is a halogenated organic compound with significant chemical properties that warrant investigation into its biological activity. This compound is part of a broader class of perfluorinated compounds that have raised concerns regarding their environmental persistence and potential health impacts.

- Molecular Formula : C₄H₂Br₂F₆

- Molecular Weight : 323.86 g/mol

- Density : 1.8 g/cm³ at 25 °C

- Boiling Point : 62 °C at 300 mmHg

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves the bromination of hydrofluoroolefins under UV irradiation. The compound can be produced with high yields (up to 95%) through the reaction of various butenes with bromine. The reaction conditions can influence the stereochemistry of the product, resulting in a mixture of stereoisomers .

Toxicological Profile

The biological activity of this compound has not been extensively studied; however, its structural similarities to other halogenated compounds suggest potential toxicity. Halogenated hydrocarbons are known for their:

- Endocrine-disrupting properties : Many halogenated compounds can interfere with hormonal systems in animals and humans.

- Neurotoxicity : Some studies indicate that brominated compounds may exert neurotoxic effects.

Case Studies and Research Findings

A limited number of studies have focused on the specific biological effects of this compound. However, relevant findings from related compounds provide insights:

- Endocrine Disruption : Research indicates that similar halogenated compounds can disrupt thyroid hormone levels in animal models. For instance, studies on perfluorinated substances have shown alterations in thyroid hormone concentrations leading to developmental issues in rodents .

- Reproductive Toxicity : Compounds with bromine substitutions often exhibit reproductive toxicity in various animal models. For example, exposure to brominated flame retardants has been linked to reduced fertility and developmental abnormalities in offspring .

- Mutagenicity and Carcinogenicity : While specific data on this compound is sparse, other brominated compounds have demonstrated mutagenic properties in vitro. This raises concerns about potential carcinogenic effects upon prolonged exposure .

Table 1: Summary of Biological Activity Studies on Halogenated Compounds

| Compound | Study Focus | Key Findings |

|---|---|---|

| Perfluorooctanoic Acid (PFOA) | Endocrine disruption | Altered thyroid hormone levels in rats |

| Brominated Flame Retardants | Reproductive toxicity | Reduced fertility and developmental issues in offspring |

| Polychlorinated Biphenyls (PCBs) | Neurotoxicity | Neurodevelopmental deficits observed in exposed children |

Q & A

Q. Table 1: Representative Reaction Conditions

| Parameter | Range/Value | Impact on Yield |

|---|---|---|

| Temperature | 40–60°C | ↑ yield with ↑ temp |

| Br₂:HFO molar ratio | 1.2:1 to 2:1 | Excess Br₂ reduces selectivity |

| Catalyst (FeBr₃) | 5–10 mol% | Optimal at 7.5 mol% |

Q. Reference :

How can this compound be characterized to confirm its structure and purity?

Methodological Answer:

Q. Table 2: Key NMR Assignments

| Nucleus | Chemical Shift (δ) | Assignment |

|---|---|---|

| ¹⁹F | -72 ppm | CF₃ groups |

| ¹⁹F | -112 ppm | Br-CF₂-Br moiety |

| ¹³C | 110–120 ppm | Quaternary carbons |

Q. Reference :

Advanced Research Questions

What computational methods are suitable for studying the reaction mechanisms and electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate transition states for bromination/dehydrohalogenation steps using functionals like B3LYP/6-311+G(d,p).

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents enhance Br⁻ dissociation).

- QSPR Models : Predict thermodynamic properties (e.g., enthalpy of formation) using quantum-chemical descriptors .

Q. Table 3: Computational Parameters

| Method | Application | Software/Tool |

|---|---|---|

| DFT | Transition state analysis | Gaussian, ORCA |

| MD | Solvent interaction dynamics | GROMACS, LAMMPS |

| QSPR | Property prediction | CODESSA, Dragon |

Q. Reference :

How can contradictory data between experimental and computational results be resolved?

Methodological Answer:

- Sensitivity Analysis : Identify variables (e.g., solvent polarity, temperature gradients) causing discrepancies using Monte Carlo simulations.

- Cross-Validation : Compare results across multiple DFT functionals (e.g., M06-2X vs. ωB97XD) to assess methodological bias.

- Experimental Replication : Repeat synthesis under inert conditions to rule out atmospheric interference .

Q. Reference :

What theoretical frameworks explain the unique reactivity of fluorinated bromoalkanes like this compound?

Methodological Answer:

- Hyperconjugation Theory : CF₃ groups stabilize carbocation intermediates during SN1 reactions.

- Hammett Substituent Constants : Quantify electron-withdrawing effects of fluorine/bromine on reaction rates.

- Frontier Molecular Orbital (FMO) Analysis : Predict regioselectivity in nucleophilic attacks using HOMO-LUMO gaps .

Q. Reference :

How can AI-driven simulations enhance process optimization for large-scale synthesis?

Methodological Answer:

Q. Table 4: AI Applications in Synthesis

| AI Tool | Function | Outcome |

|---|---|---|

| Neural Networks | Predict optimal catalyst loading | Reduced trial runs |

| Reinforcement Learning | Dynamic temperature control | Improved yield ±5% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.